Functional Pharmacological Differentiation: I-CBP112 vs. SGC-CBP30 in Nucleosome Acetylation
In a direct head-to-head comparison using nucleosome substrates, I-CBP112 stimulates p300/CBP-mediated acetylation up to 3-fold, whereas SGC-CBP30 produces no detectable stimulation [1]. This allosteric activation requires the full nucleosome context and is not observed with isolated histone H3 substrate, suggesting bromodomain-mediated conformational regulation [1]. I-CBP112 specifically enhances acetylation at histone H3 lysine 18 (H3K18), a physiologically relevant p300/CBP target site [1].
| Evidence Dimension | Nucleosome acetylation stimulation (fold-change vs. baseline) |
|---|---|
| Target Compound Data | Up to 3-fold stimulation |
| Comparator Or Baseline | SGC-CBP30: no detectable stimulation (0-fold) |
| Quantified Difference | ≥3-fold functional divergence between structurally related probes |
| Conditions | In vitro acetylation assay with recombinant p300 HAT domain and reconstituted nucleosome substrates; Western blot and mass spectrometry quantification |
Why This Matters
This functional divergence means SGC-CBP30 cannot substitute for I-CBP112 in studies investigating bromodomain-mediated allosteric regulation of HAT activity or H3K18 acetylation dynamics.
- [1] Zucconi BE, Luef B, Xu W, et al. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112. Biochemistry. 2016;55(27):3727-3734. PMID: 27332697 View Source
